molecular formula C17H19N3O3 B5513737 7-(2-Furyl)-2-[(oxolan-2-ylmethyl)amino]-6,7,8-trihydroquinazolin-5-one

7-(2-Furyl)-2-[(oxolan-2-ylmethyl)amino]-6,7,8-trihydroquinazolin-5-one

Cat. No.: B5513737
M. Wt: 313.35 g/mol
InChI Key: VHKLANFAWJPXPK-UHFFFAOYSA-N
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Description

7-(2-Furyl)-2-[(oxolan-2-ylmethyl)amino]-6,7,8-trihydroquinazolin-5-one is a complex organic compound that features a quinazolinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-Furyl)-2-[(oxolan-2-ylmethyl)amino]-6,7,8-trihydroquinazolin-5-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Furyl Group: The furyl group can be introduced via a Friedel-Crafts acylation reaction.

    Attachment of the Oxolan-2-ylmethyl Group: This step might involve nucleophilic substitution reactions using oxolan-2-ylmethyl halides.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furyl group, leading to the formation of furan derivatives.

    Reduction: Reduction reactions could target the quinazolinone core, potentially converting it to a dihydroquinazoline derivative.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield furan carboxylic acids, while reduction could produce dihydroquinazoline derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

The compound may exhibit biological activity, making it a candidate for drug discovery and development. It could potentially act as an enzyme inhibitor or receptor ligand.

Medicine

If the compound shows promising biological activity, it could be developed into a therapeutic agent for treating diseases such as cancer, infections, or neurological disorders.

Industry

In materials science, the compound might be used in the development of new materials with specific properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of 7-(2-Furyl)-2-[(oxolan-2-ylmethyl)amino]-6,7,8-trihydroquinazolin-5-one would depend on its specific application. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar core structures but different substituents.

    Furyl-Containing Compounds: Molecules that feature the furyl group but have different core structures.

    Oxolan-2-ylmethyl Amines: Compounds with the oxolan-2-ylmethyl group attached to different amine-containing cores.

Uniqueness

What sets 7-(2-Furyl)-2-[(oxolan-2-ylmethyl)amino]-6,7,8-trihydroquinazolin-5-one apart is its unique combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

7-(furan-2-yl)-2-(oxolan-2-ylmethylamino)-7,8-dihydro-6H-quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3/c21-15-8-11(16-4-2-6-23-16)7-14-13(15)10-19-17(20-14)18-9-12-3-1-5-22-12/h2,4,6,10-12H,1,3,5,7-9H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHKLANFAWJPXPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC2=NC=C3C(=N2)CC(CC3=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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